Enhanced Lipophilicity vs. tert-Butyl Analog
The target compound demonstrates a computed XLogP3 value of 3.8, whereas the structurally analogous tert-butyl derivative (2-(3-bromophenyl)-5-tert-butyl-1,3,4-oxadiazole; CAS 957065-96-2) has an XLogP3 of 3.6 [1][2]. This quantitative difference arises from the reduced steric bulk and linear conformation of the n-butyl chain relative to the branched tert-butyl group, leading to a modest but measurable increase in lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 2-(3-Bromophenyl)-5-tert-butyl-1,3,4-oxadiazole (CAS 957065-96-2); XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = +0.2 (5.6% relative increase) |
| Conditions | Computed value using XLogP3 algorithm; data obtained from vendor technical specifications |
Why This Matters
Higher lipophilicity is generally correlated with improved passive membrane permeability, which can translate into enhanced cellular uptake and bioavailability in cell-based assays or in vivo models.
- [1] Angene Chemical. 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole (CAS 957065-94-0). Product Page. Accessed April 2026. View Source
- [2] Angene Chemical. 2-(3-Bromophenyl)-5-(tert-butyl)-1,3,4-oxadiazole (CAS 957065-96-2). Product Page. Accessed April 2026. View Source
